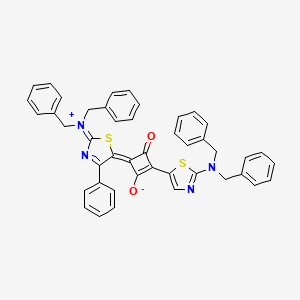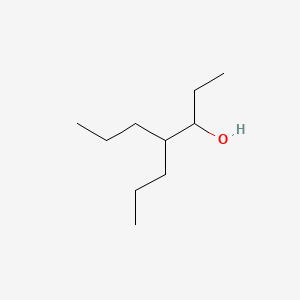
4-Propylheptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylheptan-3-ol is an organic compound with the chemical formula C10H22O. It is a clear, high-boiling liquid with a mild odor. This compound is miscible with most common organic solvents but is practically insoluble in water . It is used as a raw material in the production of plasticizers and auxiliaries in the chemical and allied industries .
Vorbereitungsmethoden
The synthesis of 4-Propylheptan-3-ol can be achieved through various synthetic routes. One common method involves the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde Another method involves the aldol reaction of pentanal followed by catalytic hydrogenation .
Analyse Chemischer Reaktionen
4-Propylheptan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Propylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Propylheptan-3-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in research and industry .
Vergleich Mit ähnlichen Verbindungen
4-Propylheptan-3-ol can be compared with other similar compounds such as:
4-Heptanol: Similar in structure but with different physical and chemical properties.
2-Propylheptanol: Another isomer with different industrial applications.
4-Propylheptane: A related compound with different reactivity and applications. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
51864-90-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4-propylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9(8-5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FQWBTHWBVNKOLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


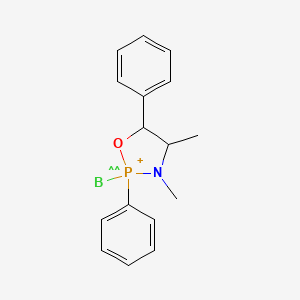
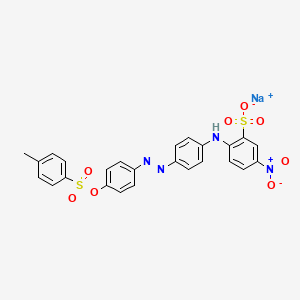
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
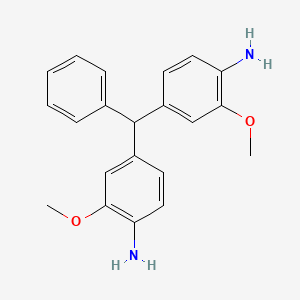
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

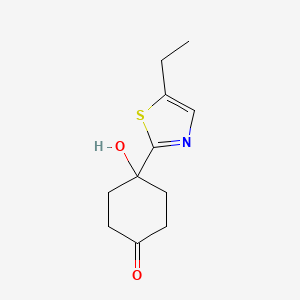
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
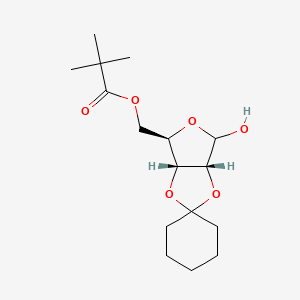
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
